molecular formula C75H107N21O18S B12401848 (Des-acetyl)-|A-MSH

(Des-acetyl)-|A-MSH

Cat. No.: B12401848
M. Wt: 1622.8 g/mol
InChI Key: NMMSXFAQJQPZOI-DESRROFGSA-N
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Description

(Des-acetyl)-α-MSH, also known as Desacetyl-α-MSH, is a polypeptide derived from α-MSH (alpha-melanocyte-stimulating hormone). This compound is involved in various physiological processes, including pigmentation, energy homeostasis, and inflammation. It is a significant molecule in the study of melanocortin receptors and their role in different biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Des-acetyl)-α-MSH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of (Des-acetyl)-α-MSH follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Des-acetyl)-α-MSH can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid substitutions can be introduced to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which are used to study the functional aspects of (Des-acetyl)-α-MSH.

Scientific Research Applications

(Des-acetyl)-α-MSH has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and studying peptide-receptor interactions.

    Biology: Investigates the role of melanocortin receptors in physiological processes.

    Medicine: Explores therapeutic potentials in conditions like inflammation, obesity, and skin disorders.

    Industry: Utilized in the development of cosmetic products targeting pigmentation and skin health.

Mechanism of Action

(Des-acetyl)-α-MSH exerts its effects by binding to melanocortin receptors (MCRs), particularly MC1R and MC4R. This binding activates adenylate cyclase, increasing cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). The activation of PKA leads to various downstream effects, including increased melanin production in melanocytes and modulation of energy homeostasis.

Comparison with Similar Compounds

Similar Compounds

    α-MSH: The parent compound with an acetyl group.

    β-MSH: Another melanocyte-stimulating hormone with different receptor affinities.

    γ-MSH: A variant with distinct physiological roles.

Uniqueness

(Des-acetyl)-α-MSH is unique due to the absence of the acetyl group, which affects its binding affinity and activity at melanocortin receptors. This makes it a valuable tool for studying the specific roles of acetylation in peptide function and receptor interaction.

Properties

Molecular Formula

C75H107N21O18S

Molecular Weight

1622.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C75H107N21O18S/c1-41(2)62(63(78)103)95-73(113)59-19-12-29-96(59)74(114)53(17-9-10-27-76)86-60(100)37-84-65(105)56(33-44-35-83-49-16-8-7-15-47(44)49)92-66(106)50(18-11-28-82-75(79)80)87-69(109)55(31-42-13-5-4-6-14-42)91-71(111)57(34-45-36-81-40-85-45)93-67(107)51(24-25-61(101)102)88-68(108)52(26-30-115-3)89-72(112)58(39-98)94-70(110)54(90-64(104)48(77)38-97)32-43-20-22-46(99)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,83,97-99H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H2,78,103)(H,81,85)(H,84,105)(H,86,100)(H,87,109)(H,88,108)(H,89,112)(H,90,104)(H,91,111)(H,92,106)(H,93,107)(H,94,110)(H,95,113)(H,101,102)(H4,79,80,82)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1

InChI Key

NMMSXFAQJQPZOI-DESRROFGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Origin of Product

United States

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